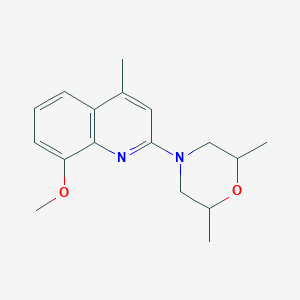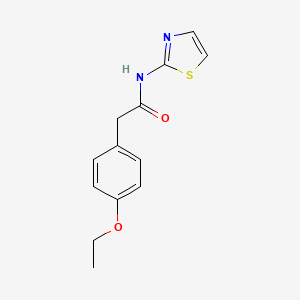![molecular formula C19H22N2S B5126269 N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B5126269.png)
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea, also known as CTAP, is a compound that has been widely used in scientific research for its ability to selectively bind to and block the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction, making CTAP a valuable tool for understanding these processes.
作用機序
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea acts as a competitive antagonist of the mu-opioid receptor, meaning it binds to the receptor and prevents other molecules, such as endogenous opioids or opioid drugs, from binding and activating it. This blockade of the receptor's activity leads to a reduction in the effects of opioids, such as pain relief or euphoria.
Biochemical and Physiological Effects
Studies have shown that N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea can produce a range of biochemical and physiological effects, including the inhibition of opioid-induced analgesia, the attenuation of opioid withdrawal symptoms, and the reduction of opioid self-administration in animal models. These effects suggest that N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea may have potential as a treatment for opioid addiction and withdrawal.
実験室実験の利点と制限
One major advantage of using N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea in lab experiments is its high selectivity for the mu-opioid receptor, which allows for more precise investigations into the effects of this receptor on various physiological and behavioral processes. However, one limitation of N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea is its relatively short duration of action, which can make it difficult to study long-term effects of mu-opioid receptor blockade.
将来の方向性
There are several potential future directions for research involving N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea and the mu-opioid receptor. One area of interest is the development of new opioid antagonists with longer durations of action and improved selectivity. Additionally, further research is needed to fully understand the role of the mu-opioid receptor in addiction and reward processes, which could lead to the development of new treatments for opioid addiction. Finally, investigations into the potential therapeutic uses of N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea for other conditions, such as depression or anxiety, may also be warranted.
合成法
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea can be synthesized through a multi-step process involving the reaction of various chemicals, including phenyl isothiocyanate, 1-phenylcyclopentanol, and potassium hydroxide. The resulting compound is then purified through recrystallization and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea has been used extensively in scientific research to study the mu-opioid receptor and its role in pain, reward, and addiction. It has been shown to be a highly selective antagonist of this receptor, meaning it can block its activity without affecting other related receptors. This specificity has allowed researchers to investigate the specific effects of mu-opioid receptor activation on various physiological and behavioral processes.
特性
IUPAC Name |
1-phenyl-3-[(1-phenylcyclopentyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c22-18(21-17-11-5-2-6-12-17)20-15-19(13-7-8-14-19)16-9-3-1-4-10-16/h1-6,9-12H,7-8,13-15H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPJQVIFJLYTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-3-[(1-phenylcyclopentyl)methyl]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B5126186.png)
![2-phenoxy-3-{5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5126200.png)


![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-(3-chlorophenoxy)propanamide](/img/structure/B5126239.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126245.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5126252.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5126254.png)
![2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B5126268.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B5126270.png)
![4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126289.png)
![N-[2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5126293.png)
